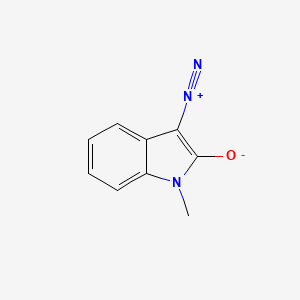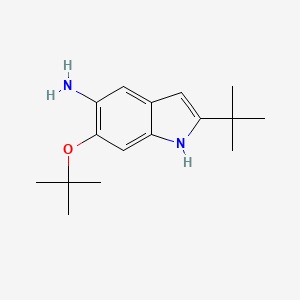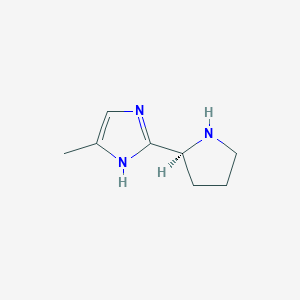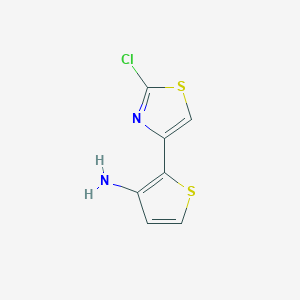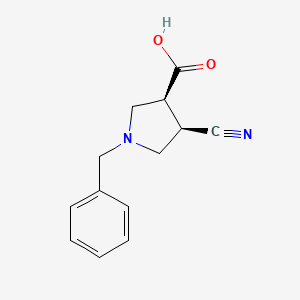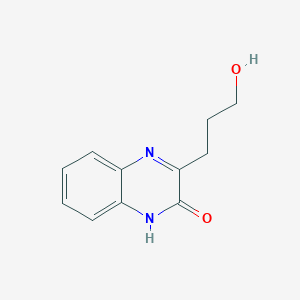
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is an organic compound that features a cyano group, a neopentyloxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride typically involves the reaction of 4-neopentyloxyaniline with a cyano group donor under specific conditions. One common method involves the use of alkyl cyanoacetates in the presence of a base to facilitate the cyanoacetylation of the aniline derivative . The reaction is usually carried out under reflux conditions with solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-methoxyaniline: Similar structure but with a methoxy group instead of a neopentyloxy group.
4-Cyanoaniline: Lacks the neopentyloxy group, making it less sterically hindered.
3-Cyano-4-ethoxyaniline: Contains an ethoxy group, which is smaller than the neopentyloxy group.
Uniqueness
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s binding affinity and selectivity in biochemical assays and drug design .
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
5-amino-2-(2,2-dimethylpropoxy)benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-12(2,3)8-15-11-5-4-10(14)6-9(11)7-13;/h4-6H,8,14H2,1-3H3;1H |
InChI Key |
ZFZZUWIBBJZPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C=C(C=C1)N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


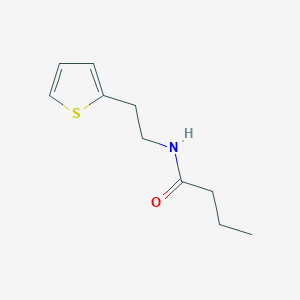
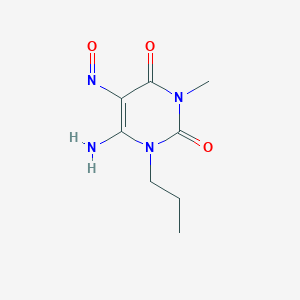
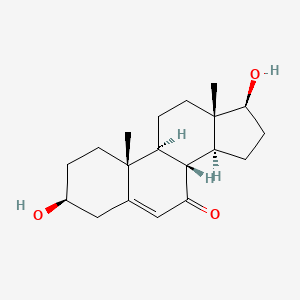
![3-[1-Hydroxy-1-(thiazol-2-yl)propyl]benzyl alcohol](/img/structure/B8308919.png)

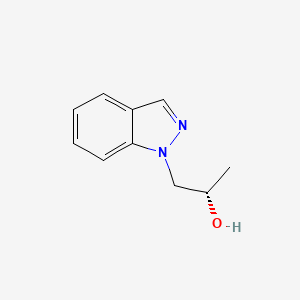
![5-Bromo-N-{4-[(1,1-dimethyl)ethyl]thiazol-2-yl)-2-hydroxybenzamide](/img/structure/B8308937.png)
